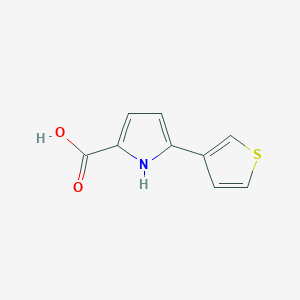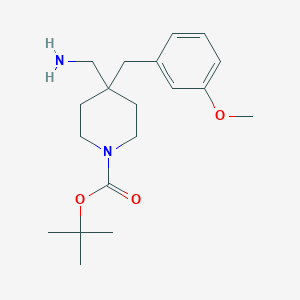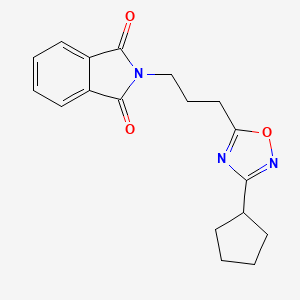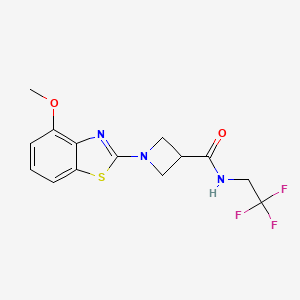
1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, an azetidine ring, and a trifluoroethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as 4-methoxybenzaldehyde, under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced by reacting the benzothiazole derivative with an appropriate azetidine precursor, such as azetidine-3-carboxylic acid, under basic conditions.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced by reacting the intermediate compound with a trifluoroethylating agent, such as 2,2,2-trifluoroethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Aplicaciones Científicas De Investigación
1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in various industrial processes, such as the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in various biochemical pathways.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction and cellular responses.
Pathway Modulation: Affecting key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide can be compared with other similar compounds that contain benzothiazole, azetidine, or trifluoroethyl groups. Some similar compounds include:
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide: Lacks the benzothiazole ring, which may affect its reactivity and applications.
1-(4-methoxy-1,3-benzothiazol-2-yl)-N-ethylazetidine-3-carboxamide: Contains an ethyl group instead of a trifluoroethyl group, which may influence its chemical stability and biological activity.
Propiedades
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c1-22-9-3-2-4-10-11(9)19-13(23-10)20-5-8(6-20)12(21)18-7-14(15,16)17/h2-4,8H,5-7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTUNRLCRLEVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
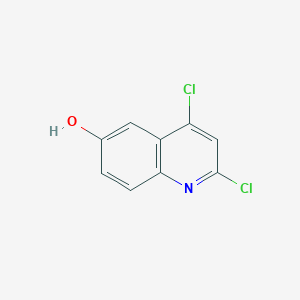
![N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2565023.png)
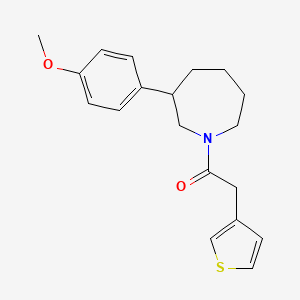
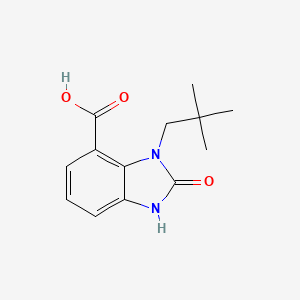
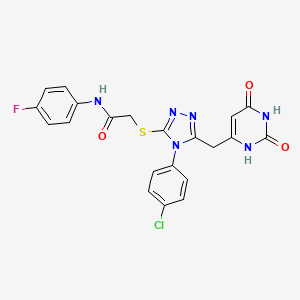
![N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2565034.png)
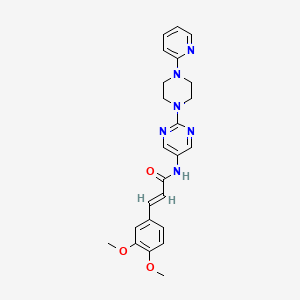
![N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2565036.png)
![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)
